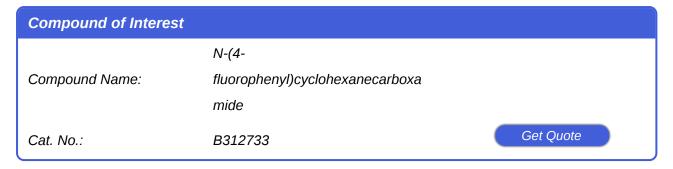


Unveiling the Biological Potential of N-(4-fluorophenyl)cyclohexanecarboxamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic carboxamide derivative with a molecular formula of C₁₃H₁₆FNO.[1] Its structure, featuring a cyclohexane ring linked to a 4-fluorophenyl group via an amide bond, has garnered interest within the medicinal chemistry landscape. The presence of the fluorophenyl moiety is of particular note, as derivatives containing this group are known for their metabolic stability and have been identified in various antiviral and anticancer agents.[2] This technical guide aims to provide a comprehensive overview of the currently available information regarding the potential biological activity of N-(4-fluorophenyl)cyclohexanecarboxamide, while also highlighting the existing gaps in public domain knowledge.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for any biological investigation. The key properties of **N-(4-**

fluorophenyl)cyclohexanecarboxamide are summarized below.



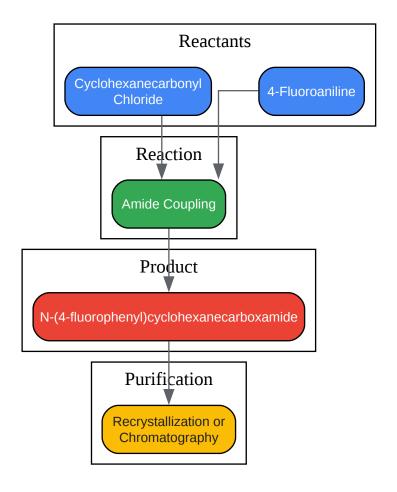
Property	Value	Source
Molecular Formula	C13H16FNO	[1]
Molecular Weight	221.27 g/mol	[2]
IUPAC Name	N-(4- fluorophenyl)cyclohexanecarb oxamide	[2]
Canonical SMILES	C1CCC(CC1)C(=O)NC2=CC= C(C=C2)F	[2]
InChI Key	RQMDSCPCNJHYJL- UHFFFAOYSA-N	[1][2]

Synthesis

The synthesis of N-(aryl)carboxamides can be achieved through various established chemical routes. A common method involves the reaction of a corresponding acid chloride with an appropriate aniline. In the case of **N-(4-fluorophenyl)cyclohexanecarboxamide**, this would typically involve the reaction of cyclohexanecarbonyl chloride with 4-fluoroaniline.

Below is a generalized workflow for the synthesis of N-aryl carboxamides.





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Figure 1. Generalized synthetic workflow for N-(4-fluorophenyl)cyclohexanecarboxamide.

Potential Biological Activity: An Extrapolation from Structurally Related Compounds

Direct, quantitative biological activity data for **N-(4-fluorophenyl)cyclohexanecarboxamide** is not readily available in the public scientific literature. However, by examining the biological activities of structurally analogous compounds, we can infer potential areas of interest for future investigation.

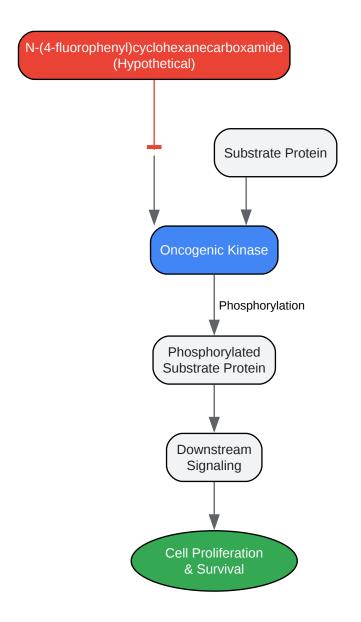
1. Anticancer and Anti-proliferative Activities:

A patent for a structurally related compound, N,N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, has claimed its utility in treating diseases mediated by kinase activity, including various cancers.[3] This suggests that the N-(4-fluorophenyl)amide moiety might be a



pharmacophore for kinase inhibition. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer.

The potential mechanism of action could involve the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.



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Figure 2. Hypothetical signaling pathway of kinase inhibition.

2. Anti-inflammatory and Analgesic Activities:



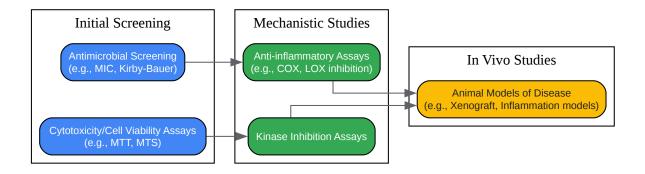
Derivatives of spiro[(2H,3H)quinazoline-2,1'-cyclohexan]-4(1H)-one have demonstrated significant anti-inflammatory and analgesic effects in animal models.[4] While structurally more complex, these compounds share the cyclohexane moiety, suggesting that this scaffold can be incorporated into molecules with anti-inflammatory potential.

3. Antimicrobial Activities:

Several studies on N-substituted cyclohexane derivatives have reported antimicrobial properties. For instance, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have been screened for their activity against various bacteria and fungi.[4] Additionally, new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have shown antibacterial and antifungal activity.[5] These findings suggest that the cyclohexane carboxamide scaffold could be a valuable starting point for the development of novel antimicrobial agents.

Experimental Protocols: A Call for Future Research

The absence of published biological data for **N-(4-fluorophenyl)cyclohexanecarboxamide** means that no specific experimental protocols can be cited. However, based on the potential activities of related compounds, the following experimental workflows would be logical next steps for its biological evaluation.



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Figure 3. Proposed experimental workflow for biological evaluation.

Conclusion and Future Directions



N-(4-fluorophenyl)cyclohexanecarboxamide represents a molecule of interest at the intersection of known pharmacophores. The presence of the fluorophenyl group suggests potential for favorable metabolic properties, while the broader class of N-aryl carboxamides has demonstrated a wide range of biological activities. However, a significant knowledge gap exists regarding the specific biological profile of this compound.

Future research should focus on a systematic evaluation of its biological activities, starting with broad in vitro screening for anticancer, anti-inflammatory, and antimicrobial effects. Positive hits should be followed by more detailed mechanistic studies to identify specific molecular targets and signaling pathways. The generation of such empirical data is essential to unlock the potential therapeutic applications of **N-(4-fluorophenyl)cyclohexanecarboxamide** and guide its further development in the drug discovery pipeline.

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